

An In-depth Technical Guide to Senkyunolide G: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Senkyunolide G*

Cat. No.: *B157682*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide G, a naturally occurring phthalide derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Senkyunolide G**, drawing from available scientific literature. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document details its structural characteristics, physicochemical properties, and offers insights into its place within the broader family of senkyunolides.

Introduction

Senkyunolide G is a bioactive phthalide compound predominantly isolated from the rhizomes of *Ligusticum chuanxiong* and *Angelica sinensis*, plants with a long history of use in traditional medicine.[1][2][3] As a member of the senkyunolide family, it shares a common structural framework with other related compounds that have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects.[1] **Senkyunolide G** is also recognized as a metabolite of Senkyunolide I, highlighting its relevance in pharmacokinetic studies of related compounds.[3] The alias, 3-Hydroxysenkyunolide A, strongly indicates its structural relationship to Senkyunolide A, a more extensively studied phthalide.

Chemical Structure and Stereochemistry

The chemical structure of **Senkyunolide G** is characterized by a phthalide core, which is a bicyclic structure containing a lactone ring fused to a benzene ring. Specifically, it is a derivative of 4,5,6,7-tetrahydroisobenzofuran-1(3H)-one.

Based on its nomenclature as "3-Hydroxysenkyunolide A," the structure of **Senkyunolide G** is deduced to be that of Senkyunolide A with a hydroxyl group substituted at the C-3 position. The core structure of Senkyunolide A is (3S)-3-butyl-4,5,6,7-tetrahydro-1(3H)-isobenzofuranone. Therefore, the chemical structure of **Senkyunolide G** is 3-butyl-3-hydroxy-4,5,6,7-tetrahydro-1(3H)-isobenzofuranone. The stereochemistry at the C-3 position, which is a chiral center, is a critical aspect of its molecular architecture. However, definitive primary literature confirming the absolute configuration (R or S) at this position is not readily available in the reviewed search results.

Molecular Formula: $C_{12}H_{16}O_3$

CAS Number: 94530-85-5

Below is a two-dimensional representation of the proposed chemical structure of **Senkyunolide G**.

Caption: 2D Chemical Structure of **Senkyunolide G**.

Physicochemical and Spectroscopic Data

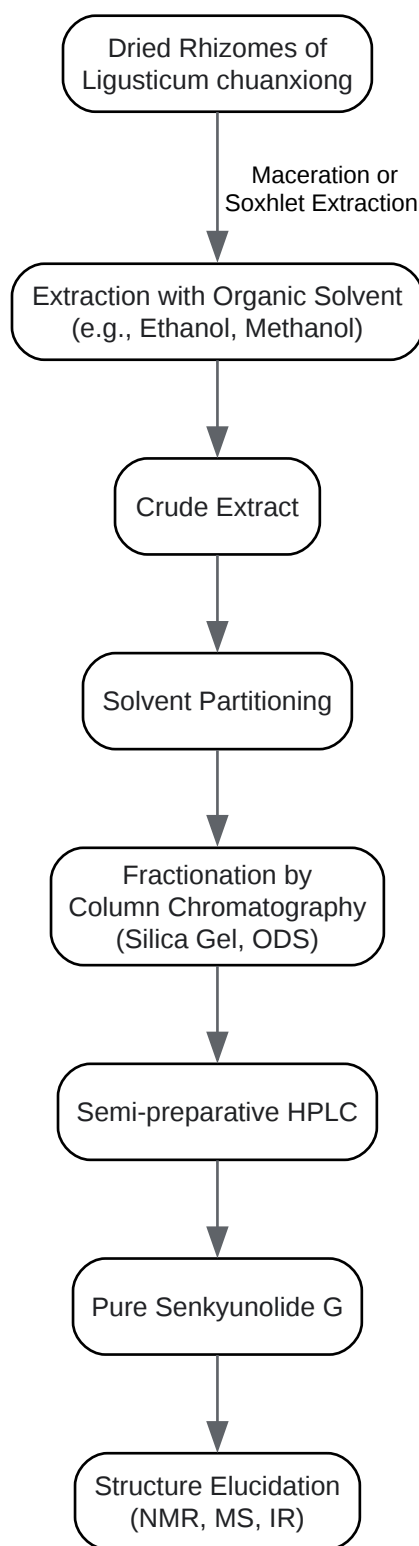
While specific experimental data for **Senkyunolide G** is not extensively available in the public domain, the following table summarizes its known physicochemical properties. Spectroscopic data from related senkyunolides are provided for comparative purposes.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1]
Molecular Weight	208.25 g/mol	[1]
CAS Number	94530-85-5	[1]
Appearance	Not specified	
Solubility	Not specified	
¹ H NMR (ppm)	Data not available	
¹³ C NMR (ppm)	Data not available	
Mass Spectrometry	Data not available	
Infrared (cm ⁻¹)	Data not available	

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of **Senkyunolide G** are not explicitly outlined in the available literature. However, based on established methods for the isolation of other senkyunolides from *Ligusticum chuanxiong*, a general workflow can be proposed.

General Isolation and Purification Workflow



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Caption: General workflow for the isolation of **Senkyunolide G**.

Protocol Details:

- **Extraction:** The dried and powdered rhizomes of *Ligusticum chuanxiong* are typically extracted with an organic solvent such as ethanol or methanol at room temperature or under reflux.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to fractionation using various chromatographic techniques. This may involve initial partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
- **Column Chromatography:** The fractions are further purified by column chromatography on silica gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).
- **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain pure **Senkyunolide G** is often achieved using semi-preparative or preparative HPLC.
- **Structure Elucidation:** The structure of the isolated compound is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

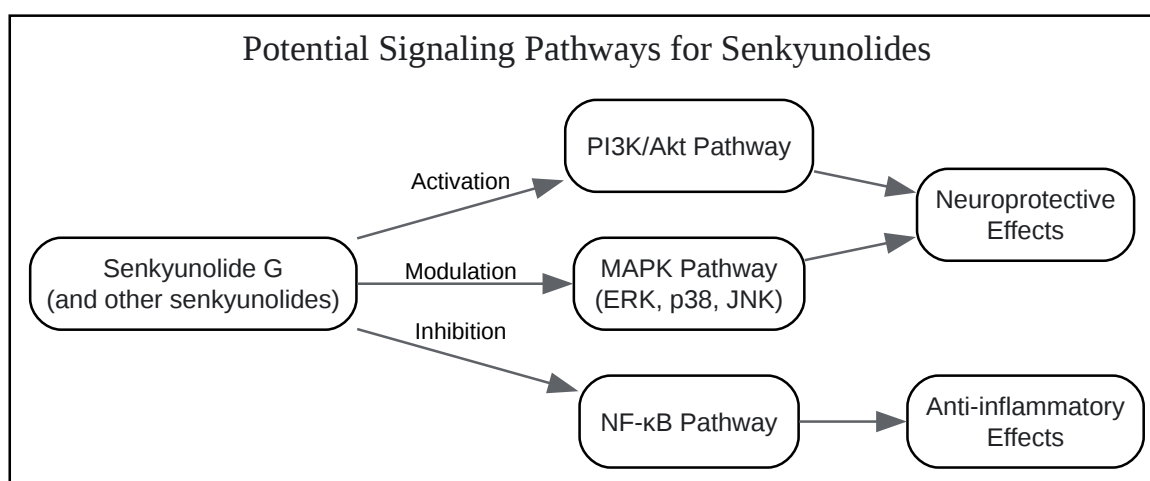
While research specifically on **Senkyunolide G** is limited, the broader class of senkyunolides has been shown to modulate various signaling pathways, suggesting potential mechanisms of action for **Senkyunolide G**. These compounds are generally associated with anti-inflammatory and neuroprotective effects.

Several key signaling pathways are implicated in the pharmacological effects of senkyunolides:

- **NF- κ B Signaling Pathway:** Many natural products with anti-inflammatory properties act by inhibiting the NF- κ B pathway, which plays a central role in the inflammatory response.

- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in cellular processes such as proliferation, differentiation, and apoptosis. Modulation of this pathway is a common mechanism for neuroprotective agents.
- **PI3K/Akt Signaling Pathway:** This pathway is crucial for cell survival and proliferation, and its activation is often associated with neuroprotective effects.

The potential interaction of **Senkyunolide G** with these pathways warrants further investigation to elucidate its specific mechanism of action.



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